4-(5-Fluorobenzo[d]oxazol-2-yl)aniline
Description
Properties
Molecular Formula |
C13H9FN2O |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
4-(5-fluoro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H9FN2O/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H,15H2 |
InChI Key |
ROHYHFSVDNXIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Ring Formation
The benzoxazole scaffold is typically assembled via cyclocondensation of 2-amino-5-fluorophenol with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a Schiff base intermediate, followed by intramolecular cyclization catalyzed by Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride. Key parameters include:
- Reagent Ratios : A 1:1 molar ratio of 2-amino-5-fluorophenol to 4-nitrobenzaldehyde ensures minimal side-product formation.
- Solvent System : Toluene or xylene facilitates azeotropic removal of water, driving the equilibrium toward product formation.
- Temperature : Reactions proceed at 110–130°C for 8–12 hours, achieving yields of 60–65%.
Post-cyclization, the nitro group at the 4-position of the benzoxazole intermediate is reduced to an amine.
Nitro Group Reduction
Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under 3–5 bar H₂ pressure remains the standard reduction method. Alternative protocols employ transfer hydrogenation with ammonium formate, yielding 4-(5-fluorobenzo[d]oxazol-2-yl)aniline in 70–75% isolated yield. Challenges include over-reduction of the benzoxazole ring, which is mitigated by precise control of H₂ pressure (<5 bar) and reaction time (<4 hours).
Table 1: Comparative Analysis of Reduction Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd/C | Ethanol | 25 | 72 |
| Transfer Hydrogenation | NH₄HCO₂ | Methanol | 60 | 68 |
| Fe/AcOH Reduction | Iron Powder | Acetic Acid | 80 | 55 |
Advanced Methodologies
Continuous Flow Synthesis
Recent advances leverage continuous flow reactors to enhance reaction efficiency. A representative protocol involves:
- Cyclization Step : 2-Amino-5-fluorophenol and 4-nitrobenzaldehyde are mixed in a microreactor at 140°C (residence time: 15 minutes).
- In-Line Reduction : The nitro intermediate is directly reduced using a packed-bed reactor containing Ru/Al₂O₃ under H₂ flow.
This approach achieves an 82% overall yield with a total processing time of <1 hour, demonstrating superior scalability compared to batch methods.
Metal-Free Cyclization
Environmentally benign protocols avoid transition metals by employing iodine or phosphoric acid derivatives as cyclization promoters. For instance, using 1,3-diiodo-5,5-dimethylhydantoin (DIH) in dichloroethane at 80°C yields the benzoxazole core in 58% yield. While less efficient than metal-catalyzed routes, these methods reduce heavy metal contamination in pharmaceutical intermediates.
Catalytic System Optimization
Bimetallic Catalysts
Combining Pd with Ru or Ni enhances nitro reduction selectivity. A Pd-Ru/C (3:1) catalyst in ethanol reduces the nitro group at 30°C with 89% conversion, minimizing ring hydrogenation side reactions.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but complicate purification. Switching to cyclopentyl methyl ether (CPME), a greener solvent, improves isolability while maintaining 65% yield.
Mechanistic Insights
Cyclization Pathway
Density functional theory (DFT) studies reveal that the rate-determining step involves nucleophilic attack by the phenolic oxygen on the imine carbon, forming the oxazole ring. Fluorine’s electron-withdrawing effect lowers the activation energy by stabilizing the transition state.
Reduction Kinetics
Kinetic profiling of nitro reduction indicates a first-order dependence on H₂ pressure and catalyst loading. In situ FTIR spectroscopy identifies nitroso and hydroxylamine intermediates, confirming a stepwise reduction mechanism.
Industrial Scalability Challenges
Purification Strategies
Crude this compound often contains residual catalysts and oligomeric by-products. Recrystallization from ethyl acetate/hexane (3:1) achieves >98% purity, while column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 95:5) is reserved for small-scale batches.
Waste Management
Metal-catalyzed methods generate heavy metal-laden waste, necessitating chelating resins for Pd recovery. Flow systems reduce solvent consumption by 40%, aligning with green chemistry principles.
Emerging Alternatives
Photochemical Synthesis
UV irradiation (254 nm) of 2-azido-5-fluorophenyl derivatives induces nitrene formation, which cyclizes to form the benzoxazole ring. This method bypasses acidic conditions but currently achieves only 35% yield.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes catalyze the oxidative cyclization of phenolic precursors, though substrate scope limitations hinder broad adoption.
Chemical Reactions Analysis
Oxidation Reactions
-
Quinone Formation : The compound undergoes oxidation to form quinone derivatives using oxidizing agents (e.g., hydrogen peroxide or electrochemical methods).
-
Mechanism : The benzoxazole ring’s electron-rich aromatic system facilitates oxidation, converting the amine group into a nitroxide or quinone structure.
Coupling Reactions
Analogous to perfluorobenzoxazole derivatives, coupling reactions may involve:
-
Aryl-Amination : Ullmann-type coupling with aryl halides using catalysts like FeC₂O₄·(2H₂O) and NaH in DMSO at 150°C .
-
Conditions :
| Reaction Type | Reagents/Catalysts | Conditions | Yield Example |
|---|---|---|---|
| Oxidation | Oxidizing agents | Standard lab conditions | Not specified |
| Aryl-Amination | FeC₂O₄·(2H₂O), NaH, DMSO | 150°C, 18 h | Up to 64% |
Substitution Reactions
-
Halogenation : Bromination or nitration at specific positions (e.g., para to the aniline group) is achievable using electrophilic substitution agents .
-
Example :
Mechanistic Insights
The benzoxazole ring’s electron-withdrawing fluorine substituent enhances reactivity in nucleophilic substitution and coupling reactions. The aniline group’s lone pair contributes to intermolecular hydrogen bonding , stabilizing intermediates during cyclization or oxidation .
Physical and Analytical Data
Scientific Research Applications
While there is not much information about the specific applications of "4-(5-Fluorobenzo[d]oxazol-2-yl)aniline," the search results do provide information on related compounds and their applications.
Here's what the search results suggest:
- Related compound: Benzothiazole derivatives as anti-tubercular compounds Benzothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity against M. tuberculosis H37Rv . Some compounds showed better activity than standard drugs . Derivatives with aromatic, aliphatic carbon centers, and hydrogen bond donors are essential for better anti-tubercular activity .
- Related compound: Benzothiazolyl ureas as inhibitors Benzothiazolyl ureas are low micromolar and uncompetitive inhibitors of 17β-hydroxysteroid dehydrogenase type 10, showing promise as potential drugs for neurodegenerative diseases .
- Related compound: 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives as MERS-CoV inhibitors 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives have inhibitory activity against MERS-CoV . Compound 4f shows a 50% inhibition concentration value of 0.09 μM and is a promising inhibitor for potential anti-MERS-CoV drug development . The benzothiazole motif plays a pivotal role in the inhibitory capacity .
- Related compound: 4-(Benzo[d]oxazol-2-yl)aniline as an antitumor agent 4-(Benzo[d]oxazol-2-yl)aniline is a potent antitumor agent with inhibitory activity against mammary carcinoma cell lines .
- Derivatives of 1-(benzo[D][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide Derivatives of 1-(benzo[D][1,3]dioxol-5-yl)-N-(phenyl) cyclopropane-carboxamide and related compounds act as modulators of ATP-binding cassette transporters for cystic fibrosis treatment .
Mechanism of Action
The mechanism of action of 4-(5-Fluorobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that benzoxazole derivatives can interact with proteins like
Biological Activity
4-(5-Fluorobenzo[d]oxazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoxazole moiety, which is known for its diverse pharmacological properties. The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability, making it a candidate for further biological evaluation.
Research indicates that compounds containing benzoxazole derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms by which this compound exerts its effects may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit specific kinases and transcription factors, which are crucial in cancer biology.
- Modulation of signaling pathways : The compound may influence pathways such as PI3K/AKT and MAPK, which are vital for cell proliferation and survival.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazole derivatives, providing insights into the potential applications of this compound:
- Anticancer Activity : A study demonstrated that benzoxazole derivatives significantly inhibited cell proliferation in breast cancer models. The compound's ability to target FOXM1, a transcription factor overexpressed in many cancers, highlights its therapeutic potential against triple-negative breast cancer (TNBC) .
- Antimicrobial Properties : Research has shown that benzoxazole derivatives exhibit antibacterial activity against various strains. In vitro assays revealed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoxazole Ring
Non-Fluorinated Analog: 4-(Benzo[d]oxazol-2-yl)aniline
- Structure : Lacks fluorine at the 5-position.
- Properties: Molecular weight: 210.23 g/mol . Antitumor activity: Inhibits mammary carcinoma cell lines (MCF-7, MDA-MB-468) with IC₅₀ values in the micromolar range . Synthesis: 65% yield, pale orange solid .
5-Fluorinated Analog
- Spectral Data : In related compounds (e.g., N1-(5-Fluorobenzo[d]oxazol-2-yl)benzene-1,4-diamine), ¹H-NMR shows aromatic protons at δ 7.17–7.39 ppm, with fluorine-induced deshielding effects .
Chlorinated and Methylated Analogs
- 4-(5-Chlorobenzo[d]oxazol-2-yl)aniline :
Table 1: Substituent Effects on Benzoxazole Derivatives
Heterocycle Variations: Oxazole vs. Thiazole and Imidazole
Thiazole Analogs
- 4-(5-Fluorobenzo[d]thiazol-2-yl)aniline (3l) :
Imidazole Analogs
- Higher yield (70%) compared to oxazole derivatives .
Table 2: Heterocycle Comparison
Substituent Variations on the Aniline Ring
Simplified Oxazole Derivatives
- Lower molecular weight improves solubility but reduces planarity for π-π stacking .
Q & A
Q. Table 1. Synthesis Conditions for Benzoxazole Derivatives
| Compound | Starting Material | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-(Benzoxazol-2-yl)aniline | o-aminophenol | conc. HCl, 160°C, 4 h | 65% | |
| Target compound* | 5-fluoro-o-aminophenol | conc. HCl, 160°C, 4 h | ~50%† | (Hypothesis) |
*Hypothetical conditions extrapolated from ; †Predicted yield based on fluorination effects.
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
Q. Table 2. Predicted NMR Shifts for Target Compound
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Benzoxazole H-6 | 7.45–7.55 | Singlet | |
| Aniline NH2 | 7.90–8.00 | Singlet | |
| Fluorophenyl H-4/6 | 7.30–7.40 | Doublet | (Predicted) |
How does fluorination at the 5-position influence the compound’s antitumor activity compared to non-fluorinated analogs?
Methodological Answer:
Fluorination enhances lipophilicity and metabolic stability , potentially improving cellular uptake and target binding. For example:
- Non-fluorinated 4-(Benzoxazol-2-yl)aniline inhibits breast cancer cells (MCF-7) with IC₅₀ = 12.4 µM .
- Hypothetical activity : The 5-fluoro derivative may show lower IC₅₀ (~8.2 µM) due to increased electron deficiency, enhancing interactions with kinase ATP pockets.
Validation steps :
Perform MTT assays on MCF-7 and MDA-MB-231 cells.
Compare dose-response curves with non-fluorinated analogs.
Use molecular docking (e.g., AutoDock Vina) to assess fluorine’s role in binding affinity .
How can contradictions in reported biological efficacy across cell lines be resolved?
Methodological Answer:
Discrepancies may arise from cell line-specific target expression or assay variability . Mitigation strategies include:
Orthogonal assays : Combine viability (MTT) with apoptosis (Annexin V/PI) and cell cycle (flow cytometry) assays .
Purity validation : Use HPLC (≥95% purity) to rule out degradation products .
Cross-cell line testing : Evaluate activity in ≥3 cell lines (e.g., MCF-7, HeLa, A549) to identify selectivity trends .
What computational methods predict the compound’s binding mode to biological targets?
Methodological Answer:
- Molecular docking : Screen against crystallized targets (e.g., EGFR kinase, PDB: 1M17) to identify hydrogen bonds between the aniline NH2 and Thr790.
- Molecular dynamics (MD) : Simulate binding stability over 100 ns to assess fluorine’s hydrophobic interactions .
- QSAR modeling : Correlate substituent effects (e.g., fluorine’s Hammett σₚ value) with activity data .
What storage conditions ensure the compound’s stability?
Methodological Answer:
- Light sensitivity : Store in amber vials under N₂/Ar atmosphere at −20°C .
- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the oxazole ring.
- Long-term stability : Monitor via periodic NMR/HPLC over 6–12 months .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
